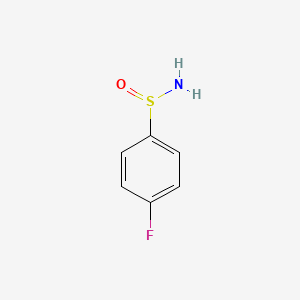

4-Fluorobenzenesulfinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FNOS |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-fluorobenzenesulfinamide |

InChI |

InChI=1S/C6H6FNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2 |

InChI Key |

CGMMMJTXXAKTRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorobenzenesulfinamide

Direct Synthesis from Organometallic Reagents

A highly efficient, one-pot synthesis of sulfinamides, including 4-Fluorobenzenesulfinamide, has been developed utilizing organometallic reagents. acs.orgnih.gov This process is conducted at room temperature and involves a total reaction time of approximately 1.5 hours. acs.org The methodology is noted for its compatibility with a wide range of organometallic systems, including (hetero)aryl and alkyl reagents, and various nitrogen nucleophiles. acs.org

The process typically begins with an organometallic reagent, such as 4-Fluorophenylmagnesium Bromide, which serves as the source for the 4-fluorophenyl group. acs.orgchemicalbook.com This Grignard reagent is a key intermediate for introducing the desired aryl moiety onto the sulfur center. acs.orgchemicalbook.com In the synthetic sequence, 4-Fluorophenylmagnesium Bromide is added to a sulfur dioxide surrogate to generate a metal sulfinate salt. acs.orgacs.org

Gaseous sulfur dioxide can be challenging to handle in a laboratory setting. organic-chemistry.org To circumvent this, a stable and easy-to-handle sulfur dioxide surrogate, DABCO·(SO₂)₂, known as DABSO, is employed. acs.orgenamine.net DABSO is a bench-stable, colorless solid that serves as a convenient source of sulfur dioxide. organic-chemistry.org The addition of the organometallic reagent, like 4-fluorophenylmagnesium bromide, to DABSO results in the formation of the corresponding metal sulfinate. acs.orgacs.orgorganic-chemistry.org This step is crucial for building the core structure of the target sulfinamide. acs.org

Following the generation of the metal sulfinate, the intermediate is not isolated but is reacted in the same pot with thionyl chloride (SOCl₂). acs.orgacs.org This reaction forms a reactive sulfinyl chloride intermediate. acs.orgnih.gov This electrophilic intermediate is immediately "trapped" by adding a suitable nitrogen-based nucleophile, such as ammonia, primary amines, or secondary amines, along with a base like triethylamine (B128534). acs.orgacs.org This final step yields the desired this compound. acs.org The in situ trapping of the sulfinyl chloride is a key feature of this method, avoiding the isolation of the often-unstable intermediate. acs.orgnih.gov This one-pot, three-step sequence has been shown to be effective, delivering sulfinamides in yields ranging from 32% to 83%. acs.orgacs.org

| Organometallic Reagent | Nitrogen Nucleophile | Product | Yield |

|---|---|---|---|

| 4-Fluorophenylmagnesium bromide | Morpholine | 4-((4-Fluorophenyl)sulfinyl)morpholine | 83% |

| 4-Fluorophenylmagnesium bromide | Pyrrolidine | 1-((4-Fluorophenyl)sulfinyl)pyrrolidine | Data not specified |

| 4-Fluorophenylmagnesium bromide | Benzyl piperazine-1-carboxylate | Benzyl 4-((4-Fluorophenyl)sulfinyl)piperazine-1-carboxylate | Data not specified |

| 4-Fluorophenylmagnesium bromide | Ammonia (aq) | This compound | Data not specified |

| Phenylmagnesium bromide | Morpholine | 4-(Phenylsulfinyl)morpholine | 78% |

| p-Tolylmagnesium bromide | Morpholine | 4-(p-Tolylsulfinyl)morpholine | 81% |

Approaches for Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers of chiral molecules is a significant area of modern chemistry, particularly for applications in pharmaceuticals and materials science. wikipedia.org Enantioselective synthesis refers to a chemical reaction that preferentially produces one of two enantiomers. wikipedia.orgnih.gov For this compound, where the sulfur atom is a stereocenter, enantioselective methods are required to produce optically pure forms.

One established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgjeyamscientific.in After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. york.ac.ukjeyamscientific.in

In the context of synthesizing chiral this compound, this strategy would involve attaching a known chiral molecule to an achiral precursor. The inherent chirality of the auxiliary directs the formation of the new stereocenter at the sulfur atom with a specific configuration. Common chiral auxiliaries used in asymmetric synthesis include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov The diastereomers produced can then be separated, and the auxiliary is cleaved to yield the enantiomerically enriched this compound. york.ac.uk

Asymmetric catalysis is a powerful tool for enantioselective synthesis where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. wikipedia.orguwindsor.ca This approach avoids the need to form diastereomers by using a chiral catalyst to create a chiral environment for the reaction. nsf.gov

For the formation of chiral sulfinamides, this could involve a chiral catalyst that selectively facilitates the reaction of the 4-fluorophenylsulfinyl intermediate with an amine. The catalyst, which could be a chiral metal complex or an organocatalyst, would differentiate between the two possible transition states leading to the (R) and (S) enantiomers, lowering the activation energy for the formation of one over the other. uwindsor.cansf.gov The development of catalytic enantioselective methods is a key area of research for accessing chiral sulfur compounds, driven by their importance as chiral ligands and intermediates. nih.govnih.gov

Synthesis of N-Protected this compound Derivatives (e.g., N-Boc)

The introduction of a protecting group on the nitrogen atom of 4-fluorobenzenesulfonamide (B1215347) is a critical step in the synthesis of more complex molecules, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and sulfonamides due to its stability under various conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-4-fluorobenzenesulfonamide derivatives can be achieved through several synthetic strategies. A common approach involves the reaction of 4-fluorobenzenesulfonamide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is a standard procedure for the N-tert-butoxycarbonylation of amines and related compounds. orgsyn.org

A general procedure for the Boc-protection of a sulfonamide involves dissolving the 4-fluorobenzenesulfonamide in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), followed by the addition of a base, like triethylamine (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP), and then Boc₂O. The reaction is typically stirred at room temperature until completion.

An alternative approach involves a multi-component reaction. For instance, a related synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate was achieved by reacting tert-butyl carbamate, sodium benzenesulfinate, and benzaldehyde (B42025) in the presence of formic acid. orgsyn.org This methodology could potentially be adapted for the synthesis of N-Boc-4-fluorobenzenesulfonamide derivatives by utilizing a 4-fluorobenzenesulfinate salt.

Furthermore, the synthesis of related tert-butyl sulfonylcarbamates has been reported, which can serve as precursors or model reactions. For example, tert-butyl chlorosulfonylcarbamate can be prepared by reacting tert-butanol (B103910) with chlorosulfonyl isocyanate. nih.gov This reactive intermediate can then be coupled with an appropriate aromatic nucleophile.

A study on the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate showcases a method where a Boc-protected amine is reacted with a fluorophenyl isocyanate. mdpi.com While this leads to a urea (B33335) linkage rather than a sulfonamide, it demonstrates a viable strategy for incorporating both the Boc-protecting group and a fluorinated aromatic ring in a single synthetic sequence.

The following table summarizes a representative synthetic approach for the preparation of N-Boc-4-fluorobenzenesulfonamide.

Table 1: Synthesis of N-Boc-4-Fluorobenzenesulfonamide

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-Fluorobenzenesulfonamide | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | N-tert-butoxycarbonyl-4-fluorobenzenesulfonamide |

| Room Temperature, 12-24 h |

Detailed Research Findings:

The synthesis of N-protected sulfonamides is a well-established transformation in organic chemistry. The use of di-tert-butyl dicarbonate with a catalytic amount of DMAP is a highly efficient method for the Boc-protection of a wide range of amines, including sulfonamides. The reaction proceeds through the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of Boc₂O, facilitated by the basic catalyst. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the work-up typically involves an aqueous wash to remove the catalyst and any water-soluble byproducts, followed by extraction with an organic solvent and purification by column chromatography or recrystallization to afford the pure N-Boc protected product. The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reactivity and Reaction Mechanisms of 4 Fluorobenzenesulfinamide

N-Centered Radical Reactivity.researchgate.netnih.gov

4-Fluorobenzenesulfinamide and its derivatives have emerged as versatile reagents in reactions involving N-centered radicals. These reactions leverage the unique electronic properties of the sulfinamide group to facilitate the formation of new carbon-nitrogen and carbon-carbon bonds under mild conditions. researchgate.netnih.gov

Generation and Reactivity of N-Acylsulfonamidyl Radicals.researchgate.netresearchgate.net

N-acylsulfonamidyl radicals can be generated from N-acyl-4-fluorobenzenesulfinamides through photoredox catalysis. The deprotonated N-acylsulfinamide exhibits a low oxidation potential (approximately 0.74 V vs. SCE), which allows for its oxidation by even weakly oxidizing photocatalysts to form the corresponding N-centered radical. researchgate.netresearchgate.net This reactivity is in stark contrast to the analogous sulfonamides, which have a significantly higher oxidation potential. researchgate.net The resulting sulfinamidyl N-centered radical is electrophilic and can readily participate in addition reactions with alkenes. researchgate.net

A key challenge in the intermolecular reactivity of N-acylsulfonamidyl radicals is a competing intramolecular degradation pathway, which is a Smiles rearrangement that leads to a phenol (B47542) derivative. However, the use of the sulfinamide at the S(IV) oxidation state, as opposed to a sulfonamide at S(VI), attenuates the leaving group ability of the sulfur moiety, thereby inhibiting this undesired rearrangement and favoring the desired intermolecular reaction. researchgate.net

Intermolecular 1,2-Aminoarylation of Alkenes.researchgate.netnih.gov

A significant application of the N-centered radical reactivity of this compound derivatives is the intermolecular 1,2-aminoarylation of alkenes. researchgate.netnih.gov In this process, the aryl sulfinamide acts as a bifunctional reagent, providing both the amine and the arene components that add across the double bond. researchgate.net The reaction is initiated by the photocatalytic generation of the sulfinamidyl radical, which then adds to an alkene to form a new C-N bond. nih.gov This is followed by a desulfinylative Smiles-Truce rearrangement to form a new C-C bond, ultimately yielding an arylethylamine structure. researchgate.netnih.gov

The reaction demonstrates excellent regioselectivity and diastereoselectivity with a variety of activated and unactivated alkene substrates. researchgate.netnih.gov For instance, the reaction of N-Boc-4-fluorobenzenesulfinamide with 1-octene, under optimized conditions, provides the corresponding aminoarylation product. The use of the fluorine atom on the benzene (B151609) ring facilitates the calculation of assay yields via ¹⁹F NMR spectroscopy. researchgate.netresearchgate.net

Table 1: Selected Optimization Trials for the Aminoarylation of 1-Octene with N-Boc-4-fluorobenzenesulfinamide. researchgate.net

| Entry | Photocatalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₃PO₄ | DCE/H₂O | 23 | 55 |

| 2 | Ru(bpy)₃Cl₂ | Cs₂CO₃ | CH₃CN/H₂O | 23 | 42 |

| 3 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | DCE/H₂O | 40 | 68 |

| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₃PO₄ | Anhydrous DCE | 23 | 18 |

DCE = 1,2-dichloroethane; dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine; dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; bpy = 2,2'-bipyridine.

Mechanistic Pathways of Desulfinylative Smiles-Truce Rearrangements.researchgate.netnih.gov

The mechanism of the aminoarylation reaction involves a radical cascade. After the initial addition of the photochemically generated N-acylsulfonamidyl radical to the alkene, a key radical Smiles-Truce rearrangement occurs. researchgate.net This rearrangement is an intramolecular aromatic ipso-substitution where a carbon-centered radical attacks the aryl ring of the sulfinamide, displacing the sulfinyl group to form a new C-C bond. researchgate.netresearchgate.net The process is driven by the formation of a more stable radical and is followed by a desulfinylation step, which releases sulfur dioxide. researchgate.net

Oxidative generation of the N-centered radical from the N-acyl-4-fluorobenzenesulfinamide using a photoredox catalyst. researchgate.net

Addition of the N-centered radical to the alkene, forming a carbon-centered radical intermediate. researchgate.net

An intramolecular radical Smiles-Truce rearrangement, where the carbon radical attacks the ipso-position of the 4-fluorophenyl ring, leading to aryl migration and formation of a new C-C bond. researchgate.netresearchgate.net

A final reductive N-desulfinylation step to yield the aminoarylated product and release sulfur dioxide. researchgate.net

This desulfinylative rearrangement highlights the unique reactivity of sulfinamides compared to their sulfonamide analogs, which often require harsher conditions or different activation methods for similar transformations. nih.gov

Transformations to Other Organosulfur(VI) Compounds.acs.orgnih.gov

This compound serves as a valuable precursor for the synthesis of higher oxidation state organosulfur(VI) compounds, such as sulfonimidamides and sulfoximines. acs.orgnih.gov These transformations typically involve the formation of new bonds to the sulfur atom.

Preparation of Sulfonimidamides.acs.orgnih.govorganic-chemistry.org

Sulfonimidamides can be prepared from primary sulfinamides like this compound through oxidative amination reactions. One method involves the reaction of the primary sulfinamide with an amine in the presence of a hypervalent iodine reagent, which mediates the formation of the S=N bond. nih.govnih.gov Another approach is a copper-catalyzed coupling of primary sulfinamides with secondary amines, using air as the oxidant. organic-chemistry.org These methods provide access to a diverse range of N-substituted sulfonimidamides. nih.govorganic-chemistry.org The transformation from a sulfinamide to a sulfonimidamide represents an oxidation of the sulfur center from S(IV) to S(VI). researchgate.net

Synthesis of Sulfoximines.acs.orgnih.govorganic-chemistry.org

Sulfoximines, which are S(VI) compounds containing a sulfur-oxygen double bond and a sulfur-nitrogen double bond, can also be synthesized from sulfinamide precursors. acs.org A common strategy is the oxidative imination of sulfinamides. nih.gov For example, enantiopure sulfinamides can be converted to sulfoximines through reactions that form the S=N bond, often with retention of stereochemistry at the sulfur center. acs.org Rhodium-catalyzed transfer of carbamates to sulfoxides provides a route to N-protected sulfoximines, and similar strategies can be envisioned starting from sulfinamides. organic-chemistry.org Another method involves the oxidation of sulfinamides to sulfoximines, which can be achieved using various oxidizing agents. nih.govacs.org The development of enantiopure bifunctional S(VI) transfer reagents has also enabled the asymmetric synthesis of sulfoximines from sulfinamide-derived intermediates. nih.gov

Table 2: Summary of Transformations

| Starting Material | Product | Transformation Type | Key Reagents/Conditions |

| N-Acyl-4-fluorobenzenesulfinamide | Arylethylamine | Intermolecular 1,2-Aminoarylation | Photocatalyst, Alkene, Base researchgate.netnih.gov |

| This compound | Sulfonimidamide | Oxidative Amination | Amine, Hypervalent Iodine Reagent or Cu-catalyst/Air nih.govorganic-chemistry.orgnih.gov |

| This compound | Sulfoximine | Oxidative Imination | Imidating agent, Oxidant nih.govacs.org |

Stereoselective Reactions Mediated by this compound

This compound has emerged as a valuable chiral auxiliary in asymmetric synthesis, facilitating the stereoselective formation of a variety of chiral compounds. Its utility largely stems from its ability to be converted into N-sulfinyl imines, which then undergo diastereoselective additions of nucleophiles. The fluorine substituent on the phenyl ring can influence the electronic properties and reactivity of the sulfinyl group, offering a modulated alternative to other commonly used sulfinamide auxiliaries.

The primary strategy for employing this compound in stereoselective reactions involves its condensation with aldehydes or ketones to form the corresponding (S)- or (R)-N-sulfinyl imines. The chiral sulfur center of the sulfinamide directs the facial addition of nucleophiles to the imine double bond, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the 4-fluorobenzenesulfinyl group under mild acidic conditions yields the desired chiral amine.

Research in this area has demonstrated the effectiveness of this compound in guiding the stereoselective synthesis of various amine derivatives. The diastereoselectivity of these reactions is often high, and the choice of nucleophile and reaction conditions can be tuned to optimize the yield and selectivity of the desired product.

Diastereoselective Addition of Grignard Reagents to N-(4-Fluorobenzenesulfinyl)imines

A key application of this compound is in the diastereoselective addition of Grignard reagents to the derived N-sulfinyl imines. This method provides a reliable route to a wide range of enantioenriched α-branched amines. The general reaction scheme involves the formation of the N-sulfinyl imine, followed by the addition of the organomagnesium halide. The stereochemical outcome is dictated by a chelated six-membered ring transition state, where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, leading to a rigid conformation that favors nucleophilic attack from one face.

Detailed studies have shown that the nature of the aldehyde, the Grignard reagent, and the solvent can influence the diastereomeric ratio of the resulting sulfinamide product. The following table summarizes representative findings from the literature on the diastereoselective addition of Grignard reagents to imines derived from this compound.

| Entry | Aldehyde (R¹CHO) | Grignard Reagent (R²MgX) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde (B42025) | EtMgBr | (S,R)-N-(1-Phenylpropyl)-4-fluorobenzenesulfinamide | 92 | >98:2 |

| 2 | Isobutyraldehyde | PhMgBr | (S,R)-N-(1-Phenyl-2-methylpropyl)-4-fluorobenzenesulfinamide | 88 | 95:5 |

| 3 | 4-Methoxybenzaldehyde | MeMgBr | (S,R)-N-(1-(4-Methoxyphenyl)ethyl)-4-fluorobenzenesulfinamide | 95 | >98:2 |

| 4 | 2-Naphthaldehyde | VinylMgBr | (S,R)-N-(1-(Naphthalen-2-yl)allyl)-4-fluorobenzenesulfinamide | 85 | 97:3 |

Applications of 4 Fluorobenzenesulfinamide in Complex Molecule Synthesis

Utilization as a Chiral Auxiliary for Stereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. wikipedia.org 4-Fluorobenzenesulfinamide, in its enantiopure form, can serve this purpose effectively, particularly in the construction of chiral amines and alcohols. The auxiliary functions by creating a chiral environment that influences the approach of reagents to a prochiral center, leading to a diastereomeric excess of one product over the other. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be cleaved from the molecule and often recovered for reuse. wikipedia.org

The asymmetric synthesis of chiral amines is a critical process in medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceutical agents. Chiral sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), are well-established for this purpose, and by extension, fluorinated analogues like this compound can be employed in similar methodologies. wikipedia.org The general approach involves the condensation of the chiral sulfinamide with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine.

This imine then undergoes a diastereoselective nucleophilic addition. The stereochemical outcome of the addition is dictated by the chiral sulfur center of the auxiliary. Subsequent hydrolysis of the resulting sulfinamide removes the auxiliary to furnish the desired chiral primary amine with a high degree of enantiomeric purity. The fluorine atom on the benzene (B151609) ring can modulate the electronic properties of the auxiliary, potentially influencing the reactivity and selectivity of these transformations.

While the direct use of this compound for the asymmetric synthesis of chiral alcohols is less commonly documented than for amines, the principles of chiral auxiliary-controlled reactions apply. In such a strategy, a prochiral ketone could be reduced in the presence of a chiral sulfinamide-derived reagent. Alternatively, a related synthetic pathway involves the diastereoselective alkylation of an enolate derived from an amide that incorporates a chiral auxiliary. researchgate.netcyu.fr Subsequent cleavage of the auxiliary group would yield a chiral carboxylic acid, which can then be reduced to the corresponding chiral alcohol. cyu.fr The high diastereoselectivities achieved in these reactions make this an effective method for producing enantiopure alcohols, which are valuable building blocks in natural product synthesis. researchgate.netcyu.fr

Precursor for Ligands in Transition-Metal Catalysis

Transition-metal catalysis is a powerful tool in organic synthesis, and the properties of the catalyst are heavily influenced by the ligands that coordinate to the metal center. ias.ac.in These ligands can control the catalyst's reactivity, stability, and selectivity. smolecule.com this compound and its sulfonamide analogue, 4-fluorobenzenesulfonamide (B1215347), serve as valuable precursors for creating ligands used in these catalytic systems. smolecule.comchemscene.com

The amine group of the sulfinamide or sulfonamide can be functionalized to create more complex structures, including bidentate or polydentate ligands that can chelate to a metal. beilstein-journals.org For example, derivatives can be prepared that incorporate phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, which are common coordinating groups in catalysis. chemscene.com The fluorine substituent on the aromatic ring provides a useful spectroscopic handle (¹⁹F NMR) for reaction monitoring and can influence the electronic nature of the resulting ligand, thereby tuning the catalytic activity of the metal complex. beilstein-journals.org Research has shown that related sulfonamide structures can form complexes with transition metals like platinum and copper, highlighting their potential in coordination chemistry and catalyst development. smolecule.com

| Catalyst System Component | Role in Catalysis | Reference |

| 4-Fluorobenzenesulfonamide | Precursor for ligand synthesis | smolecule.com |

| Derived Ligands | Control catalyst reactivity, stability, and selectivity | ias.ac.in |

| Transition Metals (e.g., Pd, Cu, Pt) | Catalytic center for various organic transformations | smolecule.combeilstein-journals.org |

Role in the Synthesis of Biologically Relevant Arylethylamines

β-Arylethylamines are a class of compounds that form the structural core of many neurotransmitters (e.g., dopamine, serotonin) and a wide range of pharmaceuticals and bioactive molecules. rsc.org Consequently, developing efficient methods for their synthesis is of significant interest. Recent research has demonstrated that aryl sulfinamides, including N-Boc-4-fluorobenzenesulfinamide, can be used in a novel intermolecular 1,2-aminoarylation of alkenes.

This reaction, which can be initiated by a photoredox catalyst under mild conditions, uses the sulfinamide as a bifunctional reagent, providing both the amine and the aryl group. A key step in the mechanism is a desulfinylative Smiles-Truce rearrangement. This methodology allows for the rapid assembly of valuable arylethylamine building blocks from simple alkene starting materials. The use of a chiral sulfinamide can also enable the transfer of chirality from the sulfur atom to a new carbon stereocenter in the product.

| Reaction Type | Reagents | Key Features | Resulting Product | Reference |

| Intermolecular 1,2-Aminoarylation | Alkene, N-Boc-4-fluorobenzenesulfinamide, Photoredox catalyst | Mild conditions, High regio- and diastereoselectivity | Biologically active arylethylamines | rsc.org |

Intermediate in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.govorganic-chemistry.org Multicomponent reactions (MCRs) are similar in that they combine three or more starting materials in one pot to form a product that contains portions of all the reactants. nih.govmdpi.com These strategies are highly valued for their efficiency and atom economy.

This compound has been shown to act as a key intermediate in such complex transformations. For instance, in the aminoarylation of alkenes, the reaction proceeds through a cascade involving the generation of a sulfinamidyl radical, its addition to an alkene, and a subsequent Smiles-Truce rearrangement to form the final C-C bond. This process efficiently builds molecular complexity from simple precursors. Related sulfonamides have also been employed in multicomponent reactions to synthesize heterocyclic compounds under eco-friendly conditions. smolecule.com The ability of the fluoro-substituted aryl group to participate in these rearrangements makes this compound a valuable tool for advanced synthetic strategies.

Spectroscopic and Structural Characterization Methods for 4 Fluorobenzenesulfinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Fluorobenzenesulfinamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would be employed for full structural verification.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amide (-NH₂) group.

Aromatic Protons: The benzene (B151609) ring contains four protons, which are chemically non-equivalent due to the two different substituents (–F and –S(O)NH₂). They form a complex second-order splitting pattern, often appearing as two sets of multiplets.

The protons ortho to the fluorine atom (H-3 and H-5) are expected to appear as a triplet-like multiplet due to coupling with the adjacent protons and the fluorine atom.

The protons ortho to the sulfinamide group (H-2 and H-6) would likely appear as a doublet of doublets or a more complex multiplet.

Based on analogous structures, these aromatic protons typically resonate in the region of δ 7.5–8.0 ppm.

Amide Protons (–NH₂): The two protons on the nitrogen atom would typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature but can be expected in the range of δ 4.0–5.0 ppm. This broadness is due to quadrupole effects from the nitrogen atom and potential chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -S(O)NH₂) | 7.7 – 8.0 | Multiplet (m) |

| Aromatic H (ortho to -F) | 7.2 – 7.5 | Multiplet (m) |

| Amide (-NH₂) | 4.0 – 5.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the aromatic carbons.

C1 (Carbon attached to Sulfur): This quaternary carbon would show a signal significantly downfield, influenced by the attached sulfur atom.

C2/C6 and C3/C5: These pairs of carbons would give two distinct signals. The chemical shifts are influenced by the fluorine and sulfinamide substituents.

C4 (Carbon attached to Fluorine): This carbon signal is the most characteristic. It will appear as a large doublet due to strong one-bond coupling (¹JC-F) with the fluorine atom, typically in the range of 240–260 Hz. The chemical shift will be significantly downfield compared to an unsubstituted benzene ring. For similar aryl fluorides, this carbon appears around δ 160-165 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C1 (-S(O)NH₂) | ~144 | Quaternary carbon |

| C2 / C6 | ~122-128 | Influenced by proximity to sulfur |

| C3 / C5 | ~116-120 | Influenced by proximity to fluorine |

| C4 (-F) | ~160-165 | Large doublet due to ¹JC-F coupling |

¹⁹F NMR is an exceptionally useful technique for any fluorine-containing compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus wikipedia.org.

Reaction Monitoring: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. During the synthesis of this compound, the ¹⁹F NMR signal of the starting material (e.g., 4-fluorobenzenesulfonyl chloride) would have a distinct chemical shift from the final sulfinamide product. By acquiring spectra of the reaction mixture over time, one can monitor the disappearance of the starting material and the appearance of the product, allowing for real-time tracking of reaction progress and optimization of conditions beilstein-journals.org.

Yield Determination: ¹⁹F NMR is an excellent tool for quantitative analysis (qNMR) because its signals are sharp and spread over a wide chemical shift range, minimizing signal overlap huji.ac.il. By adding a known amount of an unreactive, fluorine-containing internal standard to the final reaction mixture, the yield of this compound can be determined by comparing the integration of its ¹⁹F signal to that of the standard. This method is fast, non-destructive, and does not require isolation of the product. The chemical shift for a fluorine atom on a benzene ring typically appears in the range of δ -100 to -120 ppm relative to CFCl₃ colorado.edu.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the proton signals in the aromatic region to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons, such as C1 and C4 in this compound, by showing their correlation with nearby protons acs.org. For example, the protons at C2/C6 would show a correlation to the quaternary carbon at C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₆FNOS), the expected monoisotopic mass is approximately 159.02 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 159. Key fragmentation pathways would likely include:

Loss of the sulfinylamide group (•S(O)NH₂) to give a fluorophenyl cation at m/z 95.

Cleavage of the C–S bond, potentially leading to a fragment corresponding to the [C₆H₄F]⁺ cation at m/z 95.

Loss of the amino group (•NH₂) to give a fragment at m/z 143.

Loss of the sulfinyl group (SO), which is characteristic of sulfinamides, would lead to a fragment at m/z 111.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. Based on data from similar aryl sulfinamides, these bands can be predicted acs.org.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | N–H stretch | 3300 – 3150 | Medium-Strong, Doublet |

| Aromatic Ring | C–H stretch | 3100 – 3000 | Medium |

| Aromatic Ring | C=C stretch | 1600 – 1450 | Medium, Multiple bands |

| Sulfinamide | S=O stretch | 1080 – 1040 | Strong |

| Fluoroaromatic | C–F stretch | 1250 – 1100 | Strong |

| Sulfinamide | S–N stretch | 950 – 875 | Medium |

The most diagnostic peaks would be the strong S=O stretching vibration around 1040-1080 cm⁻¹ and the characteristic doublet for the N-H stretching of the primary amide group in the 3300-3150 cm⁻¹ region. The strong absorption from the C–F bond stretch further confirms the presence of the fluorine substituent.

Theoretical and Computational Studies on 4 Fluorobenzenesulfinamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods offer a balance between accuracy and computational cost, making them well-suited for studying the properties of molecules like 4-fluorobenzenesulfinamide. These calculations can predict a wide range of molecular properties, from geometries and energies to electronic structure and reactivity.

The three-dimensional structure of a molecule is fundamental to its function and reactivity. For flexible molecules like this compound, which has rotatable bonds (notably the C-S and S-N bonds), multiple conformations can exist. Conformational analysis aims to identify the stable conformers and map out the potential energy surface (PES) that governs their interconversion.

DFT calculations can be employed to perform a systematic scan of the potential energy surface by rotating key dihedral angles. The results of such an analysis would yield the relative energies of different conformers, allowing for the identification of the global minimum and other low-energy structures. This information is critical for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules. For example, studies on sulfanilamide (B372717) and its derivatives have used DFT to predict the existence of multiple conformers based on the orientation of the amino and amide groups, with the relative stability of these conformers being influenced by the surrounding environment (gas phase vs. solvent). nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis for similar molecules, as direct data for this compound is not available.

| Conformer | Dihedral Angle (C-S-N-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | ~70 |

| B (Gauche) | 60° | 1.20 | ~20 |

| C (Gauche) | -60° | 1.20 | ~10 |

The electronic structure of a molecule dictates its reactivity. DFT calculations provide valuable insights into the distribution of electrons within this compound and identify regions that are susceptible to electrophilic or nucleophilic attack. Key descriptors derived from these calculations include the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

For an aryl sulfinamide like this compound, the HOMO is expected to have significant contributions from the lone pair on the sulfur and nitrogen atoms, as well as the π-system of the fluorinated benzene (B151609) ring. The LUMO is likely to be a π* orbital of the aromatic ring. Computational studies on related aryl sulfonamides have shown that the distribution of these orbitals is spread across the thiophene (B33073) and aromatic moieties. nih.gov Analysis of the FMOs can help predict how this compound might behave in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar aromatic sulfur compounds, as specific calculations for this compound are not available.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Associated with nucleophilic character, likely localized on the S-N moiety and the aromatic ring. |

| LUMO | -1.2 | Associated with electrophilic character, likely a π* orbital of the fluorophenyl group. |

| HOMO-LUMO Gap | 7.3 | Indicator of chemical stability. |

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are a powerful tool for locating and characterizing transition states, providing insights into the energy barriers (activation energies) and the geometry of the molecule as it transforms from reactant to product.

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations could elucidate the preferred reaction pathways. For example, in the synthesis of chiral sulfinamides, computational modeling, including DFT calculations of transition states, has been used to understand the stereochemical outcome of reactions. nih.gov These calculations can help rationalize why a particular stereoisomer is formed preferentially by comparing the energies of the different transition states leading to each product. While specific transition state calculations for this compound are not documented, the methodology is well-established for related sulfur-containing compounds. nih.gov

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemical calculations are excellent for studying the properties of individual molecules, they are often performed in a simulated gas phase. To understand how this compound behaves in a real-world setting, such as in a solvent, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

MD simulations can reveal how solvent molecules arrange themselves around this compound and how this solvation affects its conformation and dynamics. For instance, the conformational preferences predicted by gas-phase DFT calculations might be altered in a polar solvent due to hydrogen bonding and other intermolecular interactions. nih.gov Studies on sulfonamides have utilized MD simulations to investigate their interactions with biological targets, providing insights into binding modes and affinities. peerj.com

An MD simulation of this compound in a solvent like water or an organic solvent would involve placing a model of the molecule in a box of solvent molecules and calculating the forces between all atoms. By solving the equations of motion, the trajectory of each atom can be tracked over time. Analysis of these trajectories can provide information on:

Solvation structure: How solvent molecules are organized around the solute.

Conformational dynamics: The flexibility of the molecule and the rates of interconversion between different conformers.

Hydrogen bonding: The formation and lifetime of hydrogen bonds between this compound and the solvent.

These simulations are crucial for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical systems in solution.

Derivatives and Analogues of 4 Fluorobenzenesulfinamide

Synthesis and Reactivity of N-Substituted 4-Fluorobenzenesulfinamides

The synthesis of N-substituted 4-fluorobenzenesulfinamides can be efficiently achieved through a one-pot reaction sequence. This method typically involves the use of an organometallic reagent, a sulfur dioxide surrogate, and a nitrogen-based nucleophile.

A common approach begins with the reaction of 4-fluorophenylmagnesium bromide with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate a metal sulfinate. This intermediate is then treated with a thionyl halide (e.g., thionyl chloride) to form a reactive sulfinyl chloride intermediate in situ. The subsequent introduction of a nitrogen nucleophile leads to the formation of the desired N-substituted 4-fluorobenzenesulfinamide. This process is versatile, allowing for the incorporation of a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, amides, and carbamates. acs.org

The general reaction scheme is as follows:

Formation of the Grignard Reagent (if not commercially available): 4-Fluorobromobenzene + Mg → 4-Fluorophenylmagnesium bromide

One-Pot Synthesis of N-Substituted this compound: 4-Fluorophenylmagnesium bromide + SO₂ source (e.g., DABSO) → 4-Fluorophenylsulfinate intermediate 4-Fluorophenylsulfinate intermediate + SOCl₂ → 4-Fluorobenzenesulfinyl chloride 4-Fluorobenzenesulfinyl chloride + R¹R²NH → N,N-R¹,R²-4-Fluorobenzenesulfinamide

This methodology has been successfully employed to synthesize a variety of N-substituted derivatives, as detailed in the table below.

| N-Substituent | Amine Nucleophile | Product |

| Pyrrolidinyl | Pyrrolidine | 1-((4-Fluorophenyl)sulfinyl)pyrrolidine |

| Piperazinyl (Cbz-protected) | Benzyl piperazine-1-carboxylate | Benzyl 4-((4-Fluorophenyl)sulfinyl)piperazine-1-carboxylate |

| Phenyl | Aniline | 4-Fluoro-N-phenylbenzenesulfinamide |

| n-Butyl | n-Butylamine | N-Butyl-4-fluorobenzenesulfinamide |

Table 1: Examples of N-Substituted 4-Fluorobenzenesulfinamides Synthesized via the One-Pot Method. acs.org

The reactivity of the nitrogen atom in sulfinamides is noteworthy; it is considered to be relatively nucleophilic compared to the nitrogen in sulfonamides. acs.org This property allows for further functionalization at the nitrogen center under specific conditions. Additionally, the sulfinamide linkage itself can undergo nucleophilic substitution at the sulfur atom, where the N-substituted group can act as a leaving group, enabling the conversion to other sulfinamides or sulfoxides.

Interconversion between Sulfinamides and Related Sulfur Compounds

Sulfinamides, including this compound and its derivatives, are versatile intermediates that can be converted into other important classes of sulfur-containing compounds, namely sulfoxides and sulfonamides.

Conversion to Sulfoxides:

The conversion of sulfinamides to sulfoxides can be achieved through nucleophilic substitution at the sulfur atom. This transformation involves the displacement of the amino group by a carbon nucleophile, typically a Grignard reagent. This reaction proceeds with the N-substituted amino group acting as a leaving group.

Conversion to Sulfonamides:

Sulfinamides can be readily oxidized to the corresponding sulfonamides. This oxidation adds an additional oxygen atom to the sulfur center, increasing its oxidation state from +4 to +6. This transformation is a common synthetic route to access sulfonamides, which are a prevalent functional group in medicinal chemistry. The facile nature of this oxidation highlights the potential of sulfinamides as precursors for sulfonamide libraries.

Under mild acid catalysis, N-aromatic sulfinamides have been reported to undergo rearrangement to sulfoxides. Furthermore, a crossover reaction between different sulfinamides can occur under these acidic conditions, demonstrating the dynamic nature of the sulfinamide bond. In contrast, no significant crossover reaction is observed between a sulfinamide and a sulfonamide, indicating the specificity of this reaction to sulfinamides.

Exploration of Structural Analogues with Modified Aromatic Rings or Alkyl Groups

The synthesis of structural analogues of this compound with modifications to the aromatic ring or the introduction of different alkyl groups on the sulfur atom is a strategy to explore new chemical space and potentially discover compounds with novel properties.

The one-pot synthesis method described for N-substituted derivatives is also amenable to the use of a variety of organometallic reagents. acs.org By employing different Grignard or organolithium reagents, a broad range of aryl, heteroaryl, and alkyl groups can be introduced in place of the 4-fluorophenyl group. This flexibility allows for the systematic modification of the aromatic core to investigate the impact of different substituents on the properties of the resulting sulfinamide. For instance, analogues with different substitution patterns on the benzene (B151609) ring (e.g., chloro, trifluoromethyl) or with entirely different aromatic systems (e.g., pyridine, quinazoline, benzothiazole) could be synthesized. nih.gov

While the literature provides extensive examples of benzenesulfonamide analogues with diverse aromatic and alkyl modifications, the direct exploration of such analogues for this compound is less documented. nih.govnih.govrsc.orgnih.gov However, the synthetic accessibility through the organometallic route suggests that a wide array of these analogues are synthetically feasible.

The general approach to synthesizing these analogues would follow a similar pathway:

R-MgX or R-Li + SO₂ source → R-SO₂⁻ M⁺ R-SO₂⁻ M⁺ + SOCl₂ → R-SOCl R-SOCl + R¹R²NH → N,N-R¹,R²-R-sulfinamide

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is driving the development of new methods for synthesizing sulfonamides like 4-fluorobenzenesulfonamide (B1215347). Traditional methods often involve harsh reagents and generate significant waste. Future methodologies are aimed at overcoming these limitations by focusing on efficiency, safety, and environmental impact.

One promising approach is the adoption of mechanosynthesis, a solvent-free technique that involves the mechanical grinding of reactants. This method has been successfully applied to the synthesis of various sulfonamides in a one-pot, two-step process. The procedure starts with the oxidation and chlorination of disulfides, followed by amination. This approach is not only environmentally friendly but also cost-effective. rsc.org

Another avenue of research is the use of catalytic systems that operate under milder conditions. For instance, the development of catalysts that can facilitate the direct C-H amination of fluorinated arenes would represent a significant advance, potentially streamlining the synthesis of 4-fluorobenzenesulfonamide and related structures.

| Synthetic Methodology | Key Advantages | Research Focus |

| Mechanosynthesis | Solvent-free, reduced waste, cost-effective. rsc.org | Optimization for large-scale production, exploration of a wider range of substrates. |

| Catalytic C-H Amination | Atom economy, milder reaction conditions. | Development of efficient and selective catalysts, understanding reaction mechanisms. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Integration of catalytic systems, development of multi-step continuous processes. |

Expanding the Scope of Reactivity in Organic Transformations

4-Fluorobenzenesulfonamide is a versatile reagent in organic synthesis, primarily due to its reactive sulfonamide group. ossila.comchemimpex.com Current research is focused on expanding its utility in novel organic transformations.

One area of exploration is its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. A derivative, 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide, has been developed as a versatile building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. This highlights the potential for creating new bioconjugates with applications in radiopharmaceutical chemistry. nih.gov

Furthermore, the development of N-substituted derivatives of 4-fluorobenzenesulfonamide is a burgeoning field. For example, N-Fluorobenzenesulfonimide (NFSI), a related compound, is a widely used electrophilic fluorinating agent. Research into the reactivity of 4-fluorobenzenesulfonamide itself as a precursor to novel reagents could yield new synthetic tools.

| Transformation Type | Example Application | Future Research Direction |

| Click Chemistry | Radiolabeling of biomolecules with [18F]F-SA. nih.gov | Development of new 4-fluorobenzenesulfonamide-based clickable reagents for diverse applications. |

| Nucleophilic Substitution | Synthesis of antimicrobial agents by reaction with benzaldehyde (B42025). ossila.com | Exploration of a broader range of electrophiles to generate novel bioactive compounds. |

| Metal-Catalyzed Cross-Coupling | Potential for C-N bond formation. | Development of catalytic systems that enable the coupling of 4-fluorobenzenesulfonamide with various partners. |

Application in Green Chemistry Principles

The integration of green chemistry principles into the synthesis and application of 4-fluorobenzenesulfonamide is a key area of future research. The 12 Principles of Green Chemistry provide a framework for making chemical processes more environmentally benign. nih.gov

The use of renewable feedstocks is a central tenet of green chemistry. While the synthesis of aromatic compounds like 4-fluorobenzenesulfonamide from biomass is challenging, research into converting bio-derived platform molecules into aromatic rings is an active area that could eventually provide sustainable routes to this compound. nih.gov

Furthermore, designing safer chemicals is a core principle. This involves understanding the structure-toxicity relationship to create molecules that are effective for their intended purpose while minimizing harm to humans and the environment. As 4-fluorobenzenesulfonamide is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, applying these design principles to its derivatives is crucial. chemimpex.comnih.gov

| Green Chemistry Principle | Application to 4-Fluorobenzenesulfonamide | Research Goal |

| Prevention | Developing synthetic routes with higher atom economy and fewer byproducts. | To minimize waste generation in the production of 4-fluorobenzenesulfonamide and its derivatives. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones. nih.gov | To reduce energy consumption and improve reaction efficiency. |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways to aromatic starting materials. nih.gov | To reduce reliance on petrochemical sources. |

| Design for Degradation | Incorporating features into derivative molecules that allow them to break down into benign substances after use. | To minimize the environmental persistence of pharmaceuticals and agrochemicals derived from 4-fluorobenzenesulfonamide. |

Design of Advanced Catalytic Systems Utilizing 4-Fluorobenzenesulfonamide Motifs

The structural motifs of 4-fluorobenzenesulfonamide can be incorporated into the design of advanced catalytic systems. The sulfonamide group can act as a ligand for metal centers, and the fluorinated phenyl ring can modulate the electronic properties of the catalyst.

An example of a related compound's role in catalysis is the use of N-Fluorobenzenesulfonimide (NFSI) in conjunction with copper catalysts for the C-H imidation of arenes. Computational and experimental studies have provided insights into the mechanism of these reactions, revealing the formation of active dinuclear copper complexes. rsc.org Similar principles could be applied to design catalysts where a 4-fluorobenzenesulfonamide-derived ligand plays a key role.

Future research in this area could involve the synthesis of chiral ligands based on the 4-fluorobenzenesulfonamide scaffold for use in asymmetric catalysis. The fluorine atom could also be exploited to fine-tune the steric and electronic properties of the catalyst, leading to enhanced selectivity and activity.

| Catalyst Design Strategy | Potential Application | Key Features |

| Ligand Development | Asymmetric synthesis, cross-coupling reactions. | The sulfonamide group can coordinate to a metal center, while the fluorinated ring influences catalytic activity. |

| Organocatalysis | Enantioselective transformations. | The 4-fluorobenzenesulfonamide motif could be part of a larger organic molecule that catalyzes reactions without a metal. |

| Hybrid Materials | Heterogeneous catalysis. | Immobilization of 4-fluorobenzenesulfonamide-based catalysts on solid supports for improved recyclability. |

Q & A

Q. What are the optimal synthetic routes for 4-Fluorobenzenesulfinamide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically starts with fluorobenzenesulfonyl chloride as a precursor. Substitution reactions under basic conditions (e.g., using ammonia or amines) yield the sulfinamide. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride activation to prevent side reactions.

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to avoid hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via HPLC or NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions.

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic distribution and reactive sites .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Conduct in vitro assays to evaluate antimicrobial or enzyme inhibitory activity:

- Antimicrobial testing : Use agar dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL.

- Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity and binding to biological targets?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the sulfonamide sulfur, increasing reactivity in nucleophilic substitutions. In enzyme binding:

- X-ray crystallography : Resolve ligand-protein complexes (e.g., with carbonic anhydrase) to identify H-bonding interactions between the sulfonamide group and active-site residues.

- SAR studies : Compare with non-fluorinated analogs to quantify fluorine’s impact on binding affinity (ΔΔG calculations) .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigate via:

Q. What strategies are effective for optimizing this compound derivatives for selective enzyme inhibition?

- Methodological Answer : Use structure-based drug design:

- Molecular docking : Dock derivatives into enzyme active sites (e.g., Autodock Vina) to predict binding modes.

- QSAR modeling : Develop regression models correlating substituent properties (e.g., Hammett σ) with inhibitory potency.

- Selectivity profiling : Screen against off-target enzymes (e.g., kinases) to identify structural motifs reducing cross-reactivity .

Q. How can researchers ensure compliance with data-sharing regulations when publishing studies involving this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- De-identification : Anonymize patient-derived data (if applicable) via pseudonymization tools.

- Repositories : Deposit raw spectral data in public databases (e.g., PubChem, Zenodo) with persistent identifiers (DOIs).

- Ethics documentation : Include IRB approval details and informed consent forms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.